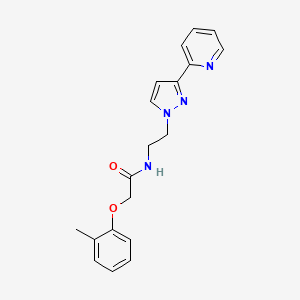

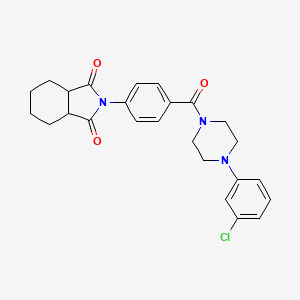

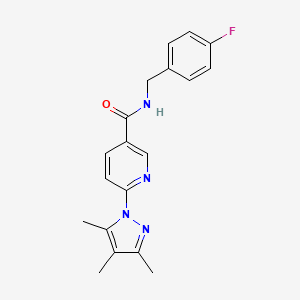

![molecular formula C22H21N5OS B2500848 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 893925-27-4](/img/structure/B2500848.png)

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide is a chemical entity that appears to be related to a class of compounds that exhibit interesting conformational and biological properties. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from closely related structures.

Synthesis Analysis

The synthesis of related compounds, such as 2-substituted pyrazolo[1,5-a]pyrimidines, involves the introduction of various substituents that can significantly affect the biological activity of these molecules. The synthesis process is likely to involve multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the sulfanylacetamide group and subsequent modifications to introduce the dimethylphenyl and methylphenyl moieties .

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined at a significant angle to the benzene ring, as observed in the crystal structures of similar compounds . Such a conformation is stabilized by intramolecular hydrogen bonding, which is a common feature in these molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of a pyrazolo[1,5-a]pyrimidine core and a sulfanylacetamide group suggests that the compound may exhibit a range of physicochemical characteristics, such as molecular weight, surface polar area, and lipophilicity (cLogP). These properties are crucial in determining the biological activity and pharmacokinetics of the compound. However, it is noted that for similar compounds, no significant correlation was observed between these physicochemical characteristics and the antagonistic potency at the 5-HT6 receptor, indicating that other factors, such as the size and relative position of substituents, play a more critical role .

Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging

A notable application is in the development of radioligands for positron emission tomography (PET) imaging. Specifically, compounds within this chemical class have been used in the radiosynthesis of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with PET. This application is crucial for advancing neuroimaging, enabling detailed study of neuroinflammatory processes, a key factor in neurodegenerative diseases (Dollé et al., 2008).

Antimicrobial and Antitumor Activity

Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated antimicrobial and antitumor activities. For instance, certain derivatives have been synthesized and shown to possess significant antimicrobial properties. This aspect of research opens avenues for the development of new therapeutic agents against various bacterial and fungal infections (Bondock et al., 2008). Furthermore, novel heterocyclic compounds incorporating this moiety have been evaluated for antibacterial activity, highlighting their potential as antibacterial agents (Azab et al., 2013).

Anticancer Research

Research into pyrazolo[3,4-d]pyrimidine derivatives has extended into anticancer applications. Some derivatives have been synthesized and tested for their in vitro cytotoxic activity against various cancer cell lines, showing promising results. This suggests their potential role in developing new anticancer therapies (Al-Sanea et al., 2020).

Antioxidant Activity

In addition to antimicrobial and anticancer properties, certain derivatives have been studied for their antioxidant activity. This research contributes to understanding how these compounds can be used to mitigate oxidative stress, a factor in many chronic diseases (Chkirate et al., 2019).

Direcciones Futuras

The compound has shown potent dual activity against examined cell lines and CDK2, and thus it was selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research could focus on further investigating its potential as a cancer treatment, including in vivo studies and clinical trials.

Propiedades

IUPAC Name |

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS/c1-14-8-9-19(16(3)10-14)27-21-17(11-25-27)22(24-13-23-21)29-12-20(28)26-18-7-5-4-6-15(18)2/h4-11,13H,12H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHHNFXHQLBLNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

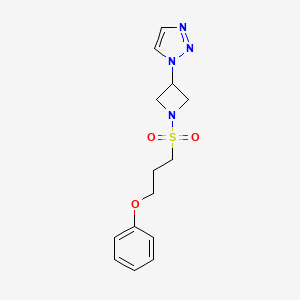

![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)

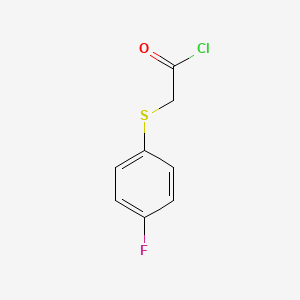

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)

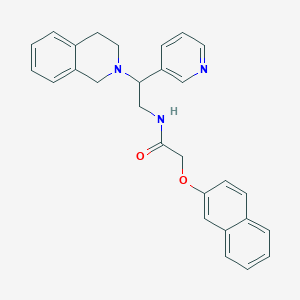

![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)